Plasma Exposure: N-Desmethyl Bosutinib Achieves 25% of Parent AUC, the Highest Among Circulating Metabolites
N-Desmethyl bosutinib (M5) is the most abundant circulating metabolite of bosutinib in human plasma, achieving a relative exposure of 25% of the parent drug's area under the curve (AUC). This is significantly higher than the second major circulating metabolite, oxydechlorinated bosutinib (M2), which represents only 19% of parent exposure [1]. Bosutinib N-oxide (M6) is a minor metabolite with substantially lower exposure. This quantitative difference in systemic exposure establishes N-desmethyl bosutinib as the primary analytical target for therapeutic drug monitoring and pharmacokinetic studies involving bosutinib [2].
| Evidence Dimension | Relative plasma exposure (% of parent AUC) |
|---|---|
| Target Compound Data | 25% of parent bosutinib exposure |
| Comparator Or Baseline | Oxydechlorinated bosutinib (M2): 19% of parent exposure; Bosutinib N-oxide (M6): minor |
| Quantified Difference | N-Desmethyl bosutinib exhibits 1.32-fold higher plasma exposure than M2 |
| Conditions | Human pharmacokinetic studies following oral administration of bosutinib |
Why This Matters
This data prioritizes N-desmethyl bosutinib as the most critical reference standard for developing and validating bioanalytical methods for bosutinib quantification in human plasma.
- [1] DrugBank. Bosutinib. Accession Number DB06616. Accessed April 20, 2026. View Source
- [2] Chaganti S, et al. Structural characterization of in vivo and in vitro metabolites of bosutinib by liquid chromatography-tandem mass spectrometry, in combination with the in silico methodologies for toxicity and metabolism prediction. Drug Metab Dispos. 2025 Sep 11;53(10):100161. View Source
